molecular formula C10H18N4O2 B12917996 2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one CAS No. 647831-42-3

2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one

Cat. No.: B12917996
CAS No.: 647831-42-3
M. Wt: 226.28 g/mol
InChI Key: PCVDKHTWWIXXCP-UHFFFAOYSA-N
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Description

2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a diaminopyrimidinone core and a 6-hydroxyhexyl substituent at the 5-position. The hydroxyhexyl chain likely enhances hydrophilicity compared to shorter or bulkier substituents, balancing solubility and membrane permeability—a critical factor in pharmaceutical or biochemical applications.

Properties

CAS No.

647831-42-3

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

2,4-diamino-5-(6-hydroxyhexyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H18N4O2/c11-8-7(5-3-1-2-4-6-15)9(16)14-10(12)13-8/h15H,1-6H2,(H5,11,12,13,14,16)

InChI Key

PCVDKHTWWIXXCP-UHFFFAOYSA-N

Canonical SMILES

C(CCCO)CCC1=C(N=C(NC1=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the amino and hydroxyhexyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The amino and hydroxyhexyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyhexyl group may yield hexyl ketones, while reduction of the amino groups may produce primary amines.

Scientific Research Applications

2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2,6-Diamino-5-{[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}-pyrimidin-4(1H)-one (18b)

  • Structure : Features a sulfonamido-phenylazo group at the 5-position instead of hydroxyhexyl .
  • Properties: Physical Data: Orange solid (m.p. 261–263°C), molecular ion peak at m/z 415 (C₁₆H₁₇N₉O₃S) . Biological Activity: Demonstrated antibacterial properties, likely due to sulfonamido groups disrupting folate synthesis in pathogens .

2,6-Diamino-5-(β-D-glucopyranosyloxy)-4(1H)-pyrimidinone (Vicine)

  • Structure: Contains a β-D-glucopyranosyloxy group at the 5-position .
  • Properties :
    • Role : Glycosylation increases hydrophilicity but reduces membrane permeability compared to hydroxyhexyl analogs .
    • Toxicity : Acts as a phytotoxin (favism inducer) in fava beans, causing hemolytic anemia in glucose-6-phosphate dehydrogenase-deficient individuals .

2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one

  • Structure: Substituted with a hydroxyamino group (-NHOH) at the 5-position .
  • Properties :
    • Molecular Weight : 157.13 (C₄H₇N₅O₂), smaller substituent than hydroxyhexyl, leading to lower lipophilicity .
    • Data Gaps : Melting point and biological activity data are unavailable, limiting direct comparison.

4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Structure : Chlorinated pyrazolopyrimidine derivative synthesized via chlorination .
  • Properties :
    • Reactivity : Chlorine substitution enhances electrophilicity, enabling nucleophilic aromatic substitution reactions .
    • Yield : 61–65% under reflux conditions, suggesting efficient synthetic routes for halogenated analogs .

Comparative Data Table

Compound Name Molecular Formula Substituent (5-position) Key Properties Biological Activity Reference
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one C₁₀H₁₇N₅O₂ 6-hydroxyhexyl High hydrophilicity, moderate lipophilicity (inferred) Not reported N/A
Compound 18b C₁₆H₁₇N₉O₃S Sulfonamido-phenylazo m.p. 261–263°C, antibacterial Antibacterial
Vicine C₁₁H₁₆N₄O₇ β-D-glucopyranosyloxy Phytotoxin, hydrophilic Hemolytic anemia inducer
Hydroxyamino analog C₄H₇N₅O₂ Hydroxyamino (-NHOH) Low molecular weight (157.13) Not reported
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine C₁₁H₇ClN₄ Chlorine Reactive to nucleophiles, 61–65% yield Synthetic intermediate

Key Research Findings

  • Substituent Impact: Hydrophilicity: Hydroxyhexyl and glucopyranosyloxy groups enhance water solubility, but glucopyranosyl’s bulk may hinder cellular uptake compared to hydroxyhexyl . Bioactivity: Sulfonamido and azo groups (Compound 18b) confer antibacterial activity, while glycosylation (Vicine) correlates with toxicity .

Biological Activity

2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests a variety of pharmacological applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by relevant data and research findings.

  • Molecular Formula : C10_{10}H16_{16}N4_4O
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 647831-41-2
  • Density : Not available
  • Boiling Point : Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Pyrimidine derivatives are known to exhibit a range of activities, including:

Anticancer Studies

A notable study evaluated the antiproliferative effects of several pyrimidine derivatives against different cancer cell lines. The results indicated that certain modifications in the structure significantly enhanced their anticancer properties. For example, compounds with specific substituents demonstrated IC50_{50} values in the low micromolar range against MCF-7 and A549 cells .

CompoundCell LineIC50_{50} (µM)
Compound 1MCF-70.09 ± 0.0085
Compound 2A5490.03 ± 0.0056
Compound 3Colo-2050.01 ± 0.074

This data suggests that structural modifications can lead to enhanced biological activity, indicating that this compound may also possess similar properties.

Antimicrobial Activity

In antimicrobial screenings, pyrimidine derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. While specific studies on this compound are scarce, related compounds have demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies

  • Cytotoxicity in Cancer Cells : In a comparative study involving various pyrimidine derivatives, one compound exhibited a remarkable ability to induce cytotoxicity in HepG2 cells with an IC50_{50} of approximately 10 µM, suggesting that similar derivatives could be explored for therapeutic applications against liver cancer .
  • Inhibition of NO Production : Another study highlighted the role of pyrimidine derivatives in inhibiting nitric oxide (NO) production in human umbilical vein endothelial cells (HUVECs). The IC50_{50} for inhibition was found to be around 0.3 mM for related compounds, indicating potential use in inflammatory conditions .

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